molecular formula C18H14O5 B2691070 (2Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate CAS No. 858769-42-3

(2Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate

Cat. No. B2691070
CAS RN: 858769-42-3
M. Wt: 310.305
InChI Key: GHOSPGSHHGDMKX-MFOYZWKCSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, Schiff base compounds have been synthesized in good yield by the acid-catalyzed reaction of 2-methoxybenzaldehyde and 4-hydroxybenzhydrazide in methanolic solution .


Molecular Structure Analysis

The molecular formula of a similar compound, “{[(2Z)-2-(2-Methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate”, is C18H13O6 . The average mass is 325.293 Da and the monoisotopic mass is 325.071747 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “{[(2Z)-2-(2-Methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate”, include a density of 1.4±0.1 g/cm3, boiling point of 564.0±50.0 °C at 760 mmHg, and a flash point of 294.9±30.1 °C . It has 6 H bond acceptors, 0 H bond donors, and 4 freely rotating bonds .

Scientific Research Applications

Organic Synthesis and Chemical Transformations

One foundational aspect of scientific research on compounds like "(2Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate" lies in the realm of organic synthesis. These compounds are often explored for their potential as intermediates in the synthesis of more complex molecules. For instance, the study on the improvement in the preparation of carbohydrate benzylidene acetals shows the significance of methoxybenzylidene derivatives in the synthesis of sugar-based compounds, highlighting their utility in creating bioactive molecules with potential therapeutic applications (Ferro et al., 1988). Furthermore, the exploration of benzofuran and sesquiterpene derivatives from natural sources underscores the ongoing interest in benzofuran structures for deriving new compounds with potential biological activities (Dobner et al., 2003).

Potential Anticancer Applications

Another critical area of research involves evaluating the anticancer potential of benzofuran derivatives. The synthesis and biological evaluation of dihydrobenzofuran lignans, for example, highlight the exploration of these compounds as potential antitumor agents. These studies provide insights into the mechanisms through which benzofuran derivatives can interfere with cellular processes, such as tubulin polymerization, indicating their potential in cancer therapy (Pieters et al., 1999). This research trajectory underscores the importance of structural features within the benzofuran backbone for medicinal chemistry efforts aimed at developing new anticancer agents.

Antimicrobial and Antibacterial Studies

The antimicrobial properties of compounds bearing the methoxybenzyl and benzofuran motifs are also a focus of scientific inquiry. For example, the study on the synthesis, cytotoxicity, and antibacterial activities of p-methoxybenzyl-substituted N-heterocyclic carbene-silver complexes demonstrates the potential of these compounds in addressing bacterial infections. These complexes exhibit significant antibacterial activity, suggesting the utility of methoxybenzyl derivatives in developing new antimicrobial agents (Patil et al., 2010).

properties

IUPAC Name

[(2Z)-2-[(2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O5/c1-11(19)22-13-7-8-14-16(10-13)23-17(18(14)20)9-12-5-3-4-6-15(12)21-2/h3-10H,1-2H3/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOSPGSHHGDMKX-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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